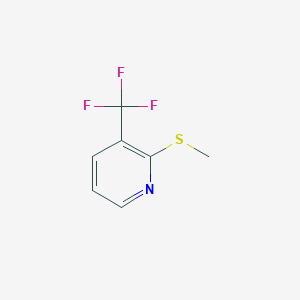

2-(Methylthio)-3-(trifluoromethyl)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

1779130-81-2 |

|---|---|

Molecular Formula |

C7H6F3NS |

Molecular Weight |

193.19 g/mol |

IUPAC Name |

2-methylsulfanyl-3-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C7H6F3NS/c1-12-6-5(7(8,9)10)3-2-4-11-6/h2-4H,1H3 |

InChI Key |

XRHDNGBOZOENLQ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC=N1)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Methylthio 3 Trifluoromethyl Pyridine and Its Derivatives

Advanced Synthetic Routes to Pyridine (B92270) Derivatives Containing Trifluoromethyl and Methylthio Groups

The construction of pyridines with trifluoromethyl and methylthio substituents can be achieved through various sophisticated synthetic methodologies. These approaches can be broadly categorized into the direct functionalization of a pre-formed pyridine ring, the assembly of the ring from functionalized acyclic precursors (a building-block strategy), cyclo-condensation reactions, and nucleophilic substitution reactions.

Direct Functionalization Approaches

Direct C-H functionalization is a powerful and atom-economical strategy for synthesizing complex molecules. For pyridine derivatives, this often involves the selective activation of a C-H bond and its subsequent conversion into a C-S or C-CF₃ bond.

One notable method involves the C3-selective C–H trifluoromethylthiolation of pyridines. acs.org This process relies on the initial generation of nucleophilic dihydropyridine intermediates through a borane-catalyzed hydroboration of the pyridine ring. These intermediates can then react with electrophilic trifluoromethylthio sources, followed by an oxidative aromatization step to yield the C3-functionalized pyridine. acs.org While this demonstrates a direct method for introducing a trifluoromethylthio group, the direct C-H methylthiolation of a trifluoromethylpyridine has proven more challenging. For instance, a method developed for the defluorinative thio-functionalization of trifluoromethylarenes into methyl-dithioesters found that electron-deficient heteroaromatics like 2-(trifluoromethyl)pyridine (B1195222) and 3-(trifluoromethyl)pyridine were inert under the reaction conditions. diva-portal.orgnih.gov

Another direct approach is the trifluoromethylation of the pyridine ring itself. A method for the 3-position-selective C-H trifluoromethylation of pyridines and quinolines has been established. researchgate.netchemrxiv.org This strategy involves the nucleophilic activation of the pyridine ring via hydrosilylation, which creates an enamine intermediate that subsequently reacts with an electrophilic trifluoromethylating agent. researchgate.netchemrxiv.org

Table 1: Examples of Direct Functionalization Reactions of Pyridines

| Reaction Type | Position of Functionalization | Reagents | Reference |

|---|---|---|---|

| C-H Trifluoromethylthiolation | C3 | 1. Borane catalyst; 2. Electrophilic SCF₃ source; 3. Oxidizing agent | acs.org |

Building-Block Strategies in Pyridine Synthesis

A prevalent and highly effective method for constructing complex pyridines involves the use of pre-functionalized starting materials, or "building blocks." researchoutreach.org This strategy assembles the final pyridine ring from acyclic precursors that already contain the required trifluoromethyl or other functional groups. researchoutreach.orgnih.gov This approach offers significant control over the final substitution pattern.

Commonly used trifluoromethyl-containing building blocks in pyridine synthesis include:

Ethyl 2,2,2-trifluoroacetate researchoutreach.orgnih.gov

2,2,2-Trifluoroacetyl chloride researchoutreach.orgnih.gov

Ethyl 4,4,4-trifluoro-3-oxobutanoate researchoutreach.orgnih.gov

(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one nih.gov

These building blocks can be incorporated into various reaction schemes to form the pyridine ring. For example, the synthesis of 2-chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile has been developed as a versatile building block. researchgate.net This tetra-substituted pyridine can undergo further selective reactions, such as nucleophilic substitution or coupling reactions, to introduce a methylthio group and generate a wide range of highly functionalized trifluoromethylated pyridines. researchgate.net The pyridine ring in such molecules, already bearing a trifluoromethyl group, provides a stable scaffold for subsequent chemical modifications. researchgate.net

Cyclo-condensation Reactions for Pyridine Ring Formation

Cyclo-condensation reactions are a cornerstone of pyridine synthesis, involving the formation of the heterocyclic ring from one or more acyclic components. researchoutreach.orgnih.gov These reactions are particularly useful for preparing pyridines on a large scale. The process often involves the condensation of a 1,5-dicarbonyl compound, or its equivalent, with ammonia or an ammonia source. researchoutreach.orgnih.gov

In the context of 2-(Methylthio)-3-(trifluoromethyl)pyridine and its derivatives, trifluoromethyl-containing building blocks are frequently used in cyclo-condensation reactions. For instance, a process has been patented for the preparation of 5-(1-(methylthio)ethyl)-2-(trifluoromethyl)pyridine. This synthesis involves the cyclization of an intermediate, 1,1,1-trifluoro-6-methylthio-5-(pyrrolidin-1-ylmethylene)hept-3-en-2-one, by heating it with an ammonium salt of an organic acid. googleapis.com This reaction directly constructs the desired substituted pyridine ring in a single step from a complex acyclic precursor. googleapis.com Similarly, the synthesis of the insecticide Sulfoxaflor relies on a pyridine sulfide intermediate that is prepared via a condensation reaction using a trifluoromethyl-containing building block. researchoutreach.org

Table 2: Example of Cyclo-condensation for Pyridine Synthesis

| Product | Key Precursor | Reaction Condition | Reference |

|---|

Nucleophilic Substitution in Fluoropyridines for Trifluoromethylthio Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings, particularly those that are electron-deficient, such as pyridine. Halogenated pyridines are common substrates for these reactions, where a halide is displaced by a nucleophile.

The introduction of a trifluoromethylthio (SCF₃) group onto a pyridine ring can be achieved through the reaction of a fluoropyridine with a trifluoromethanethiolate anion. This approach has been demonstrated in the reaction of pentafluoropyridine with the CF₃S⁻ anion, which initially yields 2,3,5,6-tetrafluoro-4-(trifluoromethylthio)pyridine. scispace.com This highlights the viability of using sulfur-based nucleophiles to displace fluorine on a pyridine ring.

While direct examples for the synthesis of this compound via this method are not prevalent in the cited literature, the principle can be extended. A 2-fluoro-3-(trifluoromethyl)pyridine could theoretically react with a methylthiolate source (e.g., sodium thiomethoxide, NaSMe) to yield the target compound. The success of such SNAr reactions is highly dependent on the electron-withdrawing nature of the substituents on the ring, which activate it towards nucleophilic attack. The trifluoromethyl group at the 3-position would strongly activate the 2-position for substitution. The general utility of SNAr on pyridines is well-established, including the successful replacement of a nitro group with a fluoride anion, which underscores the potential of this pathway for introducing various substituents. scispace.comnih.govresearchgate.net

Regioselective Functionalization Strategies

Achieving regioselectivity—the control of where on a molecule a reaction occurs—is a critical challenge in the synthesis of polysubstituted pyridines. The inherent electronic properties of the pyridine ring, combined with the directing effects of existing substituents, can be harnessed to control the position of incoming functional groups.

Substrate Design for Directed Synthesis

The rational design of the starting material, or substrate, is a powerful strategy to control the regiochemical outcome of a reaction. By incorporating specific directing groups or functionalities into the substrate, chemists can guide reactions to a particular position on the pyridine ring.

One sophisticated approach involves the use of transient pyridyne intermediates. By placing a halide or a sulfamate group on the pyridyne precursor, it is possible to perturb the electronic distribution of the highly reactive pyridyne triple bond. This distortion, in turn, governs the regioselectivity of subsequent nucleophilic additions, allowing for the controlled synthesis of uniquely substituted pyridines that are otherwise difficult to access. nih.gov

Another strategy is the design of versatile building blocks that allow for sequential, regioselective derivatization. For example, the synthesis of 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine provides a substrate that can be selectively functionalized at the 2, 3, and 5 positions. acs.org The different reactivities of the chloro, fluoro, and methylsulfonyl groups under various reaction conditions (e.g., Suzuki coupling, nucleophilic substitution) enable the controlled, stepwise introduction of different substituents to create a variety of 2,3,5-trisubstituted pyridines. acs.orgnih.gov This method exemplifies how substrate design enables a modular and highly controlled approach to complex pyridine derivatives.

Catalytic Systems in Functionalization (e.g., Palladium-Catalyzed Cross-Coupling Reactions)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of pyridine rings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These methods are crucial for elaborating the core structure of this compound into more complex molecules. The versatility of these reactions allows for the introduction of a wide array of substituents onto the pyridine scaffold.

Key palladium-catalyzed reactions applicable to pyridine derivatives include:

Suzuki-Miyaura Coupling : This reaction couples a halide (or triflate) with a boronic acid or ester. For derivatives of this compound, this would typically involve converting the pyridine into a halopyridine (e.g., by bromination) and then coupling it with various aryl or heteroaryl boronic acids.

Buchwald-Hartwig Amination : This method is used to form carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines onto the pyridine ring.

Sonogashira Coupling : Facilitates the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, which is useful for introducing alkynyl moieties. researchgate.net

The development of specialized ligands has been critical to the success of these coupling reactions, particularly for challenging substrates like electron-deficient pyridines. researchgate.net In many synthetic applications, these coupling reactions are used to construct complex heterocyclic systems. acs.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

| Reaction Type | Coupling Partners | Catalyst/Ligand System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Pyridyl-halide + Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | Aryl-pyridine |

| Buchwald-Hartwig | Pyridyl-halide + Amine | Pd₂(dba)₃ / BINAP | Amino-pyridine |

| Sonogashira | Pyridyl-halide + Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Alkynyl-pyridine |

| Heck | Pyridyl-halide + Alkene | Pd(OAc)₂ / P(o-tol)₃ | Alkenyl-pyridine |

Application of Protecting Group Chemistry

In the multi-step synthesis of complex molecules derived from this compound, protecting groups are essential to mask reactive functional groups and ensure chemoselectivity. While direct examples for this specific molecule are not extensively detailed, general principles of protecting group chemistry for pyridines and thioethers are applicable.

A primary strategy for modulating the reactivity of the pyridine ring is through the formation of a pyridine N-oxide . researchgate.netwikipedia.org

Activation of the Pyridine Ring : The N-oxide group activates the C2 and C4 positions of the pyridine ring towards both nucleophilic and electrophilic attack. researchgate.netwikipedia.org This allows for selective functionalization that might be difficult on the parent pyridine, which is generally electron-deficient and unreactive towards electrophiles. researchgate.net

Directing Group : It directs incoming electrophiles and nucleophiles to the ortho (C2) and para (C4) positions.

Deprotection : The N-oxide can be readily removed by deoxygenation using reagents like phosphorus trichloride (PCl₃) or zinc dust to restore the pyridine ring. wikipedia.org

This N-oxide strategy is particularly useful for introducing substituents via nucleophilic substitution or for facilitating metallation at specific positions. For instance, treatment of a pyridine N-oxide with phosphorus oxychloride can introduce a chlorine atom at the C2 or C4 position. wikipedia.org The N-oxide functionality itself can also be a key intermediate in photochemical reactions, for example, in trifluoromethylation reactions using trifluoroacetic anhydride. nih.gov

While palladium-catalyzed couplings can sometimes be performed on substrates with unprotected primary amines, the use of protecting groups can prevent side reactions and improve yields in many cases. acs.orgacs.org

Transformations of the Methylthio Moiety

The methylthio (-SCH₃) group is a versatile functional handle that can undergo several important chemical transformations, significantly altering the electronic properties and reactivity of the molecule.

The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding sulfoxide and sulfone. This transformation dramatically increases the electron-withdrawing nature of the substituent.

Oxidation to Sulfoxide : Mild oxidizing agents can convert the sulfide to a sulfoxide. Common reagents for this step include hydrogen peroxide (H₂O₂), often in a solvent like trifluoroacetic acid which can activate the oxidant and enhance selectivity, or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures. researchgate.net

Oxidation to Sulfone : Stronger oxidizing conditions or an excess of the oxidizing agent will further oxidize the sulfoxide to the sulfone. Reagents like potassium permanganate (KMnO₄) or prolonged reaction with H₂O₂ can achieve this complete oxidation.

These oxidation states are not just simple derivatives; they are key intermediates. The resulting methylsulfinyl (-SOCH₃) and methylsulfonyl (-SO₂CH₃) groups are excellent leaving groups in nucleophilic aromatic substitution reactions.

Table 2: Oxidation of the Methylthio Group

| Starting Material | Reagent(s) | Product |

|---|---|---|

| 2-(Methylthio)pyridine derivative | H₂O₂ (1.2 equiv), TFA | 2-(Methylsulfinyl)pyridine derivative |

| 2-(Methylthio)pyridine derivative | Excess H₂O₂ or KMnO₄ | 2-(Methylsulfonyl)pyridine derivative |

| 2-(Methylsulfinyl)pyridine derivative | m-CPBA | 2-(Methylsulfonyl)pyridine derivative |

While the methylthio group itself is not a particularly good leaving group, its oxidized forms, the methylsulfinyl and especially the methylsulfonyl groups, are highly effective leaving groups in nucleophilic aromatic substitution (SₙAr) reactions. This two-step sequence of oxidation followed by substitution provides a powerful method for introducing a wide range of nucleophiles at the C2 position of the pyridine ring.

The strong electron-withdrawing nature of the sulfonyl group activates the pyridine ring for attack by nucleophiles. This allows for the displacement of the methylsulfonyl group by various nucleophiles, including:

Alkoxides (e.g., sodium methoxide) to form methoxy (B1213986) derivatives.

Amines to introduce amino functionalities.

Cyanide to yield cyano-pyridines.

This strategy circumvents the often difficult direct substitution on less activated pyridine rings.

Reactions Involving the Trifluoromethyl Group and Pyridine Ring System

The trifluoromethyl (-CF₃) group and the pyridine nitrogen atom significantly influence the reactivity of the aromatic ring, particularly in electrophilic substitution reactions.

Electrophilic aromatic substitution on the pyridine ring is generally challenging due to the electron-withdrawing nature of the ring nitrogen, which deactivates the system towards attack by electrophiles. The presence of a second, strongly deactivating trifluoromethyl group at the C3 position further reduces the ring's reactivity.

However, the 2-(methylthio) group is an ortho-, para-directing activator. The interplay of these electronic effects determines the regioselectivity of any potential electrophilic substitution.

Directing Effects :

Pyridine Nitrogen : Deactivating, directs meta (to C3 and C5).

-CF₃ group (at C3) : Strongly deactivating, directs meta (to C5).

-SCH₃ group (at C2) : Activating, directs ortho (to C3, which is blocked) and para (to C5).

Based on the combined directing effects, the C5 position is the most likely site for electrophilic attack, as it is the meta position relative to the deactivating ring nitrogen and CF₃ group, and the para position relative to the activating methylthio group.

Nitration : Can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) electrophile. The reaction would be expected to yield 2-(Methylthio)-5-nitro-3-(trifluoromethyl)pyridine, though harsh conditions may be required.

Bromination : Can be carried out using N-Bromosuccinimide (NBS) in a strong acid medium like a mixture of trifluoroacetic acid (TFAA) and sulfuric acid (H₂SO₄). This would likely result in the formation of 5-Bromo-2-(methylthio)-3-(trifluoromethyl)pyridine.

Table 3: Predicted Electrophilic Substitution Reactions

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 2-(Methylthio)-5-nitro-3-(trifluoromethyl)pyridine |

| Bromination | NBS / TFAA-H₂SO₄ | 5-Bromo-2-(methylthio)-3-(trifluoromethyl)pyridine |

Synthesis of Fused Heterocyclic Systems Incorporating Methylthio- and Trifluoromethylpyridine Motifs

The strategic incorporation of trifluoromethyl and methylthio groups into heterocyclic frameworks can significantly influence the physicochemical and pharmacological properties of the resulting molecules. The following sections detail synthetic approaches to key fused pyridine systems.

One established method involves a cascade process beginning with a Sonogashira reaction of 4-hydroxy-3-iodopyridine with terminal alkynes, followed by a 5-endo-dig cyclization to form the furan ring semanticscholar.org. Another approach utilizes the coupling of 3-chloro-2-hydroxypyridine with terminal alkynes in the presence of a palladium-copper catalyst system nih.gov. These methods highlight the necessity of having appropriately positioned functional groups on the pyridine ring to facilitate the annulation of the furan ring.

A hypothetical route starting from this compound would likely require multiple steps to introduce the necessary functionality for cyclization, such as a hydroxyl group at the 4-position and a suitable coupling partner at the 3-position.

Table 1: Selected General Methods for the Synthesis of Furo[3,2-c]pyridine Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| 4-Hydroxy-3-iodopyridine | Terminal alkyne, Pd catalyst, CuI, Diisopropylamine, DMF, 70 °C | 2-Substituted furo[3,2-c]pyridine | semanticscholar.org |

| 3-Chloro-2-hydroxypyridine | Terminal alkyne, 10% Pd/C-CuI-PPh3-Et3N, EtOH, Ultrasound | 2-Substituted furo[3,2-b]pyridine | nih.gov |

Note: The table presents general synthetic strategies for furo[3,2-c]pyridines and related isomers, as direct synthesis from this compound is not documented.

Thienopyridine Systems

The construction of thienopyridine scaffolds, particularly thieno[2,3-b]pyridines, often begins with a suitably substituted pyridine-2(1H)-thione. A general and widely used approach is the Thorpe-Ziegler cyclization of 2-(cyanomethylthio)pyridine derivatives researchgate.net. This method involves the reaction of a pyridine-2(1H)-thione with an α-haloacetonitrile to form the S-alkylated intermediate, which then undergoes intramolecular cyclization in the presence of a base to yield the 3-aminothieno[2,3-b]pyridine.

For a molecule like this compound to be utilized in such a synthesis, it would first need to be converted to the corresponding 3-(trifluoromethyl)pyridine-2(1H)-thione. This thione could then react with an appropriate α-halocarbonyl compound to build the thiophene ring.

Imidazo[1,2-a]pyridine Scaffolds

The synthesis of imidazo[1,2-a]pyridines typically proceeds via the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound, a reaction first reported by Tschitschibabin bio-conferences.org. This versatile method allows for the introduction of a wide variety of substituents on the resulting imidazo[1,2-a]pyridine ring. Numerous modern variations of this reaction exist, including copper-catalyzed aerobic oxidative couplings of 2-aminopyridines with ketones or terminal alkynes and aldehydes bio-conferences.orgorganic-chemistry.org.

To synthesize an imidazo[1,2-a]pyridine bearing a trifluoromethyl group at the 8-position and a methylthio group at a different position, one would need to start with the corresponding substituted 2-aminopyridine. Therefore, a synthetic sequence commencing with this compound would necessitate the conversion of the methylthio group into an amino group, or the introduction of an amino group at a different position on the pyridine ring.

Table 2: General Synthetic Routes to Thieno[2,3-b]pyridines and Imidazo[1,2-a]pyridines

| Target Scaffold | General Starting Material | Key Reaction | Typical Reagents | Reference |

| Thieno[2,3-b]pyridine | Pyridine-2(1H)-thione | Thorpe-Ziegler Cyclization | α-Haloacetonitrile, Base | researchgate.net |

| Imidazo[1,2-a]pyridine | 2-Aminopyridine | Tschitschibabin Reaction | α-Halocarbonyl compound | bio-conferences.org |

| Imidazo[1,2-a]pyridine | 2-Aminopyridine | Copper-catalyzed aerobic oxidation | Ketone or Aldehyde/Alkyne, CuI | organic-chemistry.org |

The synthesis of the indolizine ring system, a nitrogen-containing heterocycle with a bridgehead nitrogen atom, is most commonly achieved through the 1,3-dipolar cycloaddition of pyridinium ylides with various dipolarophiles ijettjournal.orgorganic-chemistry.org. The pyridinium ylide is typically generated in situ from the corresponding pyridinium salt by treatment with a base.

To employ this compound in this synthetic strategy, it would first need to be converted into a pyridinium salt. This could potentially be achieved by N-alkylation with an α-halo ketone, ester, or nitrile. Subsequent deprotonation of the α-carbon of the N-alkyl group would generate the pyridinium ylide, which could then react with an electron-deficient alkene or alkyne to form the indolizine framework ijettjournal.org. The substituents on the resulting indolizine ring would be determined by the nature of the N-alkyl group and the dipolarophile used.

While this approach is well-established for a wide range of pyridine derivatives, specific examples utilizing this compound as the starting material are not prominent in the surveyed literature. However, the general principles of pyridinium ylide formation and subsequent cycloaddition provide a viable theoretical pathway for the construction of indolizine frameworks bearing these specific substituents.

Table 3: Common Approach for the Synthesis of Indolizine Frameworks

| Key Intermediate | Formation | Reaction Type | Dipolarophile | Product | Reference |

| Pyridinium Ylide | Deprotonation of N-alkylpyridinium salt | 1,3-Dipolar Cycloaddition | Electron-deficient alkene or alkyne | Substituted Indolizine | ijettjournal.orgorganic-chemistry.org |

Research Applications and Structure Activity Relationship Sar Studies

Agricultural Chemistry Applications of Pyridine (B92270) Derivatives

The pyridine scaffold is a crucial component in many modern agrochemicals. researchgate.net Its derivatives are widely utilized due to their broad spectrum of biological activities, including herbicidal, insecticidal, and fungicidal properties. researchgate.net The introduction of a trifluoromethyl (CF3) group into the pyridine ring is a key strategy in developing new pesticides, as this group's high electronegativity and metabolic stability can significantly enhance the efficacy of the parent compound. nih.govnih.govacs.org

Development of Herbicidal Agents

Trifluoromethylpyridine (TFMP) derivatives are prominent in the development of modern herbicides. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical and biological properties of the pyridine ring. nih.gov

Several commercial herbicides are based on the TFMP structure. For example, pyroxsulam , an acetolactate synthase (ALS) inhibiting herbicide, features a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure and is used to control weeds in cereal crops. nih.gov Another example is flazasulfuron , also an ALS-inhibiting herbicide, which is effective for weed control in turf, sugarcane, and perennial crops. nih.gov The selectivity of these herbicides is often linked to the differential metabolism rates between the crop and the weed species. nih.gov

Structure-activity relationship (SAR) studies on pyrazolylpyrimidine derivatives have shown that compounds with a trifluoromethyl group at the 3-position of the pyrazole (B372694) ring and an amino group at the 6-position of the pyrimidine (B1678525) ring exhibit excellent inhibitory activity against weed root growth. nih.gov For instance, N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine showed potent inhibition of root growth in Pennisetum alopecuroides. nih.gov

Table 1: Herbicidal Activity of Pyridine Derivatives

| Compound Name | Target Weed | Activity/IC50 | Reference |

|---|---|---|---|

| Pyroxsulam | Grass species in cereal crops | High herbicidal activity | nih.gov |

| Flazasulfuron | Weeds in turf, sugarcane, citrus, and grape | Selective ALS-inhibiting herbicide | nih.gov |

| N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine | Pennisetum alopecuroides (root growth) | IC50 = 1.90 mg L-1 | nih.gov |

| 2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine | Pennisetum alopecuroides (chlorophyll level) | IC50 = 3.14 mg L-1 | nih.gov |

Design of Insecticidal Compounds and Insect Growth Regulators

Pyridine-based compounds are integral to the development of insecticides, including the widely used neonicotinoids. chempanda.com The pyridine moiety serves as a key structural component in many insecticidal molecules. chempanda.com The development of insect growth regulators (IGRs) has also benefited from pyridine chemistry. domyown.com For example, chlorfluazuron , a benzoylurea-type IGR, contains a trifluoromethylpyridine structure and shows high insecticidal activity against certain insect larvae by inhibiting chitin (B13524) biosynthesis. nih.gov

Research has focused on developing pyridine derivatives for the control of specific, often resistant, agricultural pests.

Mythimna separata (Armyworm) and Plutella xylostella (Diamondback Moth): Novel thienylpyridyl- and thioether/sulfoxide/sulfone-containing acetamide (B32628) derivatives have been synthesized and evaluated for their insecticidal activities against Mythimna separata and Plutella xylostella. researchgate.net Some of these compounds demonstrated activities comparable to commercial insecticides. researchgate.net Additionally, trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole (B1194373) moiety have shown insecticidal activity against Plutella xylostella, with some compounds exhibiting higher activity than the commercial insecticide chlorpyrifos. chempanda.com Fluxametamide, a novel isoxazoline (B3343090) insecticide, has also shown high efficacy against Plutella xylostella. mdpi.com

Aphids: Several pyridine derivatives have demonstrated potent aphidicidal properties. acs.orgresearchgate.net For instance, certain piperidinium (B107235) and morpholinium cyanopyridinethiolates exhibit strong activity against the adult cowpea aphid (Aphis craccivora). researchgate.net Studies on thienylpyridine derivatives have shown that substitution on the phenyl moiety generally increases insecticidal activity against Aphis gossypii. acs.org Specifically, compounds bearing a chlorophenyl group were found to be more potent. acs.org Systemic insecticides are often effective for aphid control as they are ingested by the sap-sucking insects. uconn.edu

Table 2: Insecticidal Activity of Pyridine Derivatives Against Specific Pests

| Pest | Compound Type | Key Findings | Reference |

|---|---|---|---|

| Mythimna separata | Thienylpyridyl- and thioether/sulfoxide/sulfone-containing acetamides | Some compounds showed high insecticidal activity. | researchgate.net |

| Plutella xylostella | Thienylpyridyl- and thioether/sulfoxide/sulfone-containing acetamides | Activity comparable to control insecticides like cartap (B107815) and triflumuron. | researchgate.net |

| Plutella xylostella | Trifluoromethyl pyridine derivatives with a 1,3,4-oxadiazole moiety | Some compounds were more active than chlorpyrifos. | chempanda.com |

| Aphis craccivora (Cowpea aphid) | Piperidinium and morpholinium cyanopyridinethiolates | Strong aphidicidal activity observed. | researchgate.net |

| Aphis gossypii (Cotton aphid) | Thienylpyridine derivatives | Compounds with a chlorophenyl moiety showed the highest activity. | acs.org |

Exploration of Fungicidal Efficacy

Pyridine derivatives represent a significant class of compounds with promising antifungal activities. chempanda.comnih.gov Their mechanism of action can vary, with some inhibiting enzymes like succinate (B1194679) dehydrogenase (SDH), a key target in agrochemical research. nih.govsemanticscholar.org

Novel pyridine carboxamide derivatives have been synthesized and tested for their antifungal properties. nih.gov Compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide displayed good in vivo antifungal activity against Botrytis cinerea, with its inhibitory activity on succinate dehydrogenase (SDH) being comparable to the commercial fungicide thifluzamide. nih.gov Molecular docking studies suggest that these compounds can bind effectively to the active site of SDH. nih.gov

Furthermore, hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have shown good antifungal activity against both human and plant fungal pathogens. nih.gov The introduction of pyridine moieties to chitosan (B1678972) has also been shown to significantly enhance its antifungal activity against fungi like Botrytis cinerea. chempanda.commdpi.com

Table 3: Antifungal Activity of Pyridine Derivatives

| Compound/Derivative Type | Target Fungi | Key Findings | Reference |

|---|---|---|---|

| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Botrytis cinerea | Good in vivo activity; SDH inhibition comparable to thifluzamide. | nih.gov |

| Hybrid bis-(imidazole/benzimidazole)-pyridine derivatives | Candida albicans, Aspergillus niger, Aspergillus flavus | Good antifungal activity with MIC values ranging from 3.9 to 62.5 µg/mL. | nih.gov |

| Pyridine chitosan | Botrytis cinerea, Fulvia fulva | Significantly greater antifungal activity than unmodified chitosan. | chempanda.com |

| 1-Trifluoromethyl cinnamyl alcohol derivatives | Various phytopathogenic fungi | Most compounds exhibited excellent in vitro antifungal activity at 10 μg/mL. | acs.org |

Medicinal Chemistry Research Initiatives

In medicinal chemistry, the trifluoromethyl group is a crucial substituent used to enhance the metabolic stability and bioavailability of drug candidates. scilit.commdpi.com Pyridine and its derivatives are key scaffolds in drug discovery, with applications as enzyme inhibitors. researchoutreach.orgresearchgate.net

Enzyme Inhibition Studies

Pyridine derivatives have been extensively studied as inhibitors of various enzymes, which is a cornerstone of drug development.

Cholinesterase Inhibition: A series of pyrimidine and pyridine diamines have been designed as dual-binding site inhibitors of cholinesterases (ChEs). acs.org Many of these compounds act as mixed or uncompetitive inhibitors of acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE) in the nanomolar range. acs.org For instance, among a series of pyridine diamine derivatives, compound 25 (with an unsubstituted phenyl ring and a six-methylene chain) was the most potent inhibitor of Electrophorus electricus AChE (EeAChE), showing 73% inhibition at 9 µM. acs.org

CDK2 Inhibition: Pyridine derivatives have also been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. nih.gov For example, 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile was found to be a highly active CDK2 inhibitor with an IC50 value of 0.24 µM. nih.gov

Urease Inhibition: Novel pyridine-based piperazine (B1678402) derivatives have been synthesized and evaluated as urease inhibitors. frontiersin.org Compounds 5b and 7e were identified as the most active inhibitors, with IC50 values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively, which are significantly lower than that of the standard inhibitor thiourea. frontiersin.org

Table 4: Enzyme Inhibition by Pyridine Derivatives

| Enzyme | Compound Name/Type | Inhibitory Activity (IC50/Ki) | Reference |

|---|---|---|---|

| Acetylcholinesterase (EeAChE) | Compound 25 (a pyridine diamine derivative) | 73% inhibition at 9 µM | acs.org |

| Butyrylcholinesterase (eqBChE) | Compound 22 (a pyrimidine derivative with an indole (B1671886) group) | Ki = 99 ± 71 nM | acs.org |

| Cyclin-dependent kinase 2 (CDK2) | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | IC50 = 0.24 µM | nih.gov |

| Urease | Compound 5b (a pyridine-based piperazine) | IC50 = 2.0 ± 0.73 µM | frontiersin.org |

| Urease | Compound 7e (a pyridine-based piperazine) | IC50 = 2.24 ± 1.63 µM | frontiersin.org |

Kinase Inhibitors (e.g., Pyruvate Dehydrogenase Kinase, Mutated B-Raf)

Pyruvate Dehydrogenase Kinase: A comprehensive review of scientific literature did not yield specific research findings for 2-(Methylthio)-3-(trifluoromethyl)pyridine as an inhibitor of Pyruvate Dehydrogenase Kinase.

Mutated B-Raf: While direct studies on this compound as a B-Raf inhibitor are not available, its structural components have been incorporated into the design of potent and selective RAF inhibitors. Research aimed at targeting RAS mutant cancers has led to the development of complex molecules where a trifluoromethylpyridine moiety is a key component.

In a study focused on creating selective B/C RAF inhibitors, scientists synthesized a series of compounds, including N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide (Compound 15 / LXH254) . nih.govfrontiersin.orgnih.govacs.orgatmiyauni.ac.in The synthesis of this and related molecules involved the coupling of a substituted aniline (B41778) with 2-(trifluoromethyl)isonicotinic acid. nih.gov Although this starting material is an isonicotinic acid (a carboxylic acid derivative of pyridine) and not this compound itself, this research highlights the value of the 2-(trifluoromethyl)pyridine (B1195222) core in achieving high potency against RAF kinases.

The development process involved extensive structure-activity relationship (SAR) studies. An earlier tool compound, RAF709 , which also contains a trifluoromethyl-substituted aromatic ring, was potent but had high metabolic clearance. frontiersin.orgacs.orgatmiyauni.ac.in Researchers modified the structure, leading to the pyridine series with an alcohol side-chain that interacted with the DFG loop of the kinase, significantly improving cellular potency. frontiersin.org The final compound, LXH254, demonstrated a very potent biochemical activity against purified full-length B-Raf with an IC₅₀ of 0.0004 μM. nih.gov

These findings underscore the importance of the trifluoromethylpyridine scaffold in the design of advanced kinase inhibitors. The trifluoromethyl group is a common feature in modern medicinal chemistry, known for enhancing properties like metabolic stability and binding affinity. nih.gov The use of this specific pyridine-based structure in the development of clinical candidates like LXH254 confirms its significance in SAR studies for mutated B-Raf inhibitors. frontiersin.orgnih.govacs.orgatmiyauni.ac.in

Table 1: In Vitro Activity of a RAF Inhibitor Derived from a Trifluoromethylpyridine Scaffold

| Compound | Target | IC₅₀ (μM) |

|---|

| LXH254 | B-Raf | 0.0004 |

Data sourced from a study on the discovery of LXH254, a selective B/C RAF inhibitor. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition

A comprehensive review of scientific literature did not yield specific research findings for this compound as a Cyclooxygenase-2 (COX-2) inhibitor.

Topoisomerase and Anhydrase Inhibition

A comprehensive review of scientific literature did not yield specific research findings for this compound as a topoisomerase or carbonic anhydrase inhibitor.

Phosphodiesterase Inhibition

A comprehensive review of scientific literature did not yield specific research findings for this compound as a phosphodiesterase inhibitor.

Receptor Modulation Research

A comprehensive review of scientific literature did not yield specific research findings for this compound in receptor modulation research.

Antimicrobial and Antibacterial Activities

The trifluoromethylpyridine moiety is a key structural feature in various agrochemical and pharmaceutical compounds with biological activity. nih.govresearchoutreach.org Research has explored the antimicrobial potential of various derivatives.

Efficacy Against Bacterial Pathogens (e.g., Xanthomonas oryzae pv. oryzae, Ralstonia solanacearum)

While no studies have been identified that specifically test the efficacy of this compound against Xanthomonas oryzae pv. oryzae or Ralstonia solanacearum, related compounds have been investigated. Studies on trifluoromethylpyridine derivatives have shown their potential as plant activators, enhancing systemic acquired resistance (SAR) against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). frontiersin.orgnih.gov This mode of action, which involves triggering the plant's own defense mechanisms, is a strategy used in controlling a broad range of plant pathogens. frontiersin.orgnih.gov

Furthermore, research into virulence-attenuating compounds targeting the bacterial quorum-sensing regulator PqsR in Pseudomonas aeruginosa has utilized 2-(trifluoromethyl)pyridine derivatives as a core scaffold, leading to lead structures with high potency. nih.gov Although this is a different bacterial species, it demonstrates the utility of the trifluoromethylpyridine core in developing antibacterial agents with novel mechanisms of action.

A comprehensive search did not, however, locate specific data on the direct antibacterial activity of this compound against the plant pathogens Xanthomonas oryzae pv. oryzae or Ralstonia solanacearum.

Activity Against Gram-Positive and Gram-Negative Bacteria

While direct studies on the antibacterial properties of this compound are not prominent in the reviewed literature, the analysis of structurally related compounds provides insights into its potential activity. The pyridine nucleus is a core component of many compounds developed for antimicrobial properties. epa.govnih.govsigmaaldrich.com For instance, derivatives of pyridine have been synthesized and tested against a variety of bacterial strains, demonstrating a range of efficacy. strem.commdpi.com

The presence of a methylthio group on a heterocyclic ring is a feature in some compounds with documented antibacterial effects. A related compound, 2-(methyldithio)pyridine-3-carbonitrile, isolated from Allium stipitatum, has shown activity against a panel of bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 64 μg/mL. elsevierpure.com Additionally, research into 2-methylthio-3-substituted-5,6-dimethylthieno[2,3-d] pyrimidin-4(3H)-ones has demonstrated that these molecules possess antibacterial properties alongside analgesic and anti-inflammatory effects. nih.gov These findings suggest that the 2-methylthio group can be a valuable part of a pharmacophore for antibacterial activity.

The table below summarizes the activity of a related methylthio-pyridine derivative against various bacterial strains.

| Bacterial Strain | MIC (μg/mL) |

| Acinetobacter baumannii | 0.5 - 64 |

| Acinetobacter iwoffii | 0.5 - 64 |

| Enterobacter sp. | 0.5 - 64 |

| Escherichia coli | 0.5 - 64 |

| Pseudomonas aeruginosa | 0.5 - 64 |

| Staphylococcus aureus | 0.5 - 64 |

| Salmonella typhi | 0.5 - 64 |

| Shigella dysenteriae | 0.5 - 64 |

| Data derived from studies on 2-(methyldithio)pyridine-3-carbonitrile. elsevierpure.com |

Anti-inflammatory Research

Pyridine derivatives are a well-established class of compounds investigated for anti-inflammatory properties. epa.govnih.govsigmaaldrich.commdpi.com The core pyridine structure is present in numerous molecules that exhibit significant anti-inflammatory effects. Research has shown that specific substitutions on the pyridine ring are crucial for this activity.

For example, derivatives of 3-hydroxy-pyridine-4-one are noted for their anti-inflammatory effects, which may be linked to their iron-chelating properties, as key enzymes in the inflammation pathway like cyclooxygenase and lipoxygenase are heme-dependent. google.com Furthermore, studies on 2-[(phenylthio)methyl]pyridine derivatives revealed that they could inhibit immune-complex-mediated inflammation, such as the reverse passive Arthus reaction, a model where common non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) are inactive. sigmaaldrich.com This suggests a mechanism of action distinct from traditional NSAIDs. The presence of a trifluoromethylphenyl group in other heterocyclic structures has also been associated with potent anti-inflammatory and analgesic activity, superior in some cases to reference drugs like meloxicam. uni-muenster.de

These findings indicate that the combination of a pyridine ring with sulfur-containing (methylthio) and fluorine-containing (trifluoromethyl) functional groups, as seen in this compound, represents a promising area for the development of novel anti-inflammatory agents.

Antiviral Investigations

The investigation of pyridine derivatives for antiviral applications is an active area of research. epa.govnih.govsigmaaldrich.com The trifluoromethyl group, in particular, is a key feature in several compounds with demonstrated antiviral potential. For instance, novel trifluoromethyl pyridine piperazine derivatives have been synthesized and shown to possess excellent activity against plant viruses, such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). acs.org These compounds are believed to function as plant activators, enhancing systemic acquired resistance. acs.org

Other research into trifluoromethyl pyridine derivatives has highlighted their potential as antiviral agents, with some compounds showing curative activities against TMV that are significantly higher than commercial agents like ribavirin (B1680618) and ningnanmycin. The trifluoromethyl group is often incorporated into molecules to enhance their biological properties. Separately, the methylthio group has also been incorporated into heterocyclic systems with antiviral activity. A 2-methylthiopyrimidin-4(1H)-one derivative, for example, showed moderate inhibitory activity against the Hepatitis B virus (HBV) with mild cytotoxicity. The presence of a trifluoromethyl group in non-pyridine structures like trifluoromethylthiolane has also been linked to significant inhibition of Herpes simplex virus type 1 (HSV-1) reproduction.

The combination of a trifluoromethyl group and a methylthio group on a pyridine scaffold suggests that this compound could be a candidate for antiviral research, leveraging the known benefits of each functional group.

General Anticancer Research Trends for Pyridine Derivatives

Pyridine and its derivatives are a cornerstone in the development of modern anticancer therapies. mdpi.com This class of heterocyclic compounds is structurally diverse and biologically important, forming the basis for drugs targeting a wide range of cancers including breast, lung, prostate, and liver cancer. mdpi.com

The mechanisms of action for pyridine-based anticancer agents are varied and target critical pathways in cancer progression. mdpi.com These include:

Enzyme Inhibition : Targeting enzymes like VEGFR-2 to interfere with angiogenesis (the formation of new blood vessels that tumors need to grow), histone deacetylases (HDACs), and tumor-associated carbonic anhydrases.

Disruption of Cellular Processes : Inducing apoptosis (programmed cell death), disrupting cell migration, and exerting cytotoxic effects. mdpi.com

Tubulin Polymerization Inhibition : Some pyridine hybrids have shown a potent ability to inhibit tubulin polymerization, a process essential for cell division, with activity superior to established drugs like Taxol in certain cell lines.

| Research Trend | Target Cancer Type(s) | Mechanism of Action | Reference(s) |

| Pyridine-Urea Hybrids | Breast (MCF-7) | VEGFR-2 Phosphorylation Inhibition | |

| Fused Pyridine Rings | Liver, Lung, Breast | Tubulin Polymerization Inhibition | |

| General Pyridine Derivatives | Prostate, Pancreatic, Liver | DNA Intercalation, Apoptosis Induction | mdpi.com |

| Pyridine-Metal Complexes | Various | ROS Generation, DNA Intercalation |

Neuroprotective Agent Development

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry for developing agents that act on the central nervous system (CNS). Pyridine-containing compounds are being actively investigated for the treatment of neurodegenerative disorders like Alzheimer's disease. mdpi.com

One strategy involves designing pyridine derivatives that can counteract the multifaceted nature of neurodegeneration. For example, novel 1,4-dihydropyridine (B1200194) derivatives have been developed that exhibit a combination of antioxidant, anti-inflammatory, and neuroprotective effects against toxicity induced by oxidative stress and tau hyperphosphorylation, key pathologies in Alzheimer's disease. Another pyridine amine derivative was shown to inhibit the aggregation of amyloid β-peptide, reduce the production of reactive oxygen species (ROS), and ultimately improve cognitive ability in animal models of Alzheimer's. mdpi.com

The inclusion of fluorine in these structures is a key strategy. Fluoro-containing derivatives of hydrogenated pyrido[4,3-b]indoles (a class of pyridine-related compounds) have been patented for their neuroprotective and cognition-enhancing properties. The strategic placement of fluorine can improve metabolic stability and the ability of a compound to penetrate the blood-brain barrier, which are critical properties for CNS-acting drugs. Tricyclic pyridine alkaloids have also demonstrated neuroprotective effects against glutamate-induced oxidative stress in neuronal cells.

Role of Fluorine in Enhancing Metabolic Stability for Bioactive Candidates

The introduction of fluorine atoms into potential drug candidates is a widely used and effective strategy in medicinal chemistry to enhance pharmacokinetic properties, particularly metabolic stability. The trifluoromethyl (-CF3) group, as present in this compound, is particularly significant in this regard.

The primary reasons why fluorine and fluorinated groups like -CF3 enhance metabolic stability are:

Strong Carbon-Fluorine Bond : The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond. This makes it less susceptible to metabolic cleavage by enzymes, particularly the cytochrome P450 family, which are responsible for the oxidative metabolism of many drugs. Placing a fluorine atom or a -CF3 group at a metabolically vulnerable position can block this oxidation, thereby increasing the drug's half-life.

Altered Electronic Properties : Fluorine is the most electronegative element, and its presence can alter the electronic distribution in a molecule. This can lower the pKa of nearby functional groups, which may reduce unwanted metabolic reactions.

Increased Lipophilicity : Fluorinated groups, especially the -CF3 group, generally increase the lipophilicity ('fat-solubility') of a molecule. This can enhance membrane permeation and the rate of absorption, including transport across the blood-brain barrier, which is crucial for CNS-targeted agents.

This strategy has been successfully applied across a wide range of therapeutic areas, leading to improved bioavailability and more robust drug candidates.

| Effect of Fluorination | Physicochemical Rationale | Impact on Bioactive Candidate | Reference(s) |

| Increased Metabolic Stability | C-F bond is stronger than C-H bond, blocking oxidative metabolism. | Longer in-vivo half-life, improved bioavailability. | |

| Enhanced Membrane Permeation | Increased lipophilicity. | Better absorption and distribution, including CNS penetration. | |

| Altered Acidity/Basicity | High electronegativity of fluorine lowers pKa of nearby amines. | Improved membrane permeation and bioavailability. | |

| Modified Binding Affinity | Fluorine can participate in unique interactions with protein targets. | Increased potency and selectivity. |

Structure-Activity Relationship (SAR) Analysis of Functional Groups

The biological activity of this compound is determined by the interplay of its three core components: the pyridine ring, the 2-methylthio group (-SCH3), and the 3-trifluoromethyl group (-CF3). A structure-activity relationship (SAR) analysis considers the contribution of each part.

Trifluoromethyl Group (-CF3) : The -CF3 group at the 3-position significantly impacts the molecule's properties.

Electronic Effects : It is a strong electron-withdrawing group, which reduces the basicity of the pyridine nitrogen. This can influence receptor binding and improve cell membrane permeability.

Lipophilicity : It substantially increases the lipophilicity of the molecule, which can enhance binding to hydrophobic pockets in target proteins and improve transport across biological membranes.

Metabolic Stability : As discussed previously, the -CF3 group can block metabolic oxidation at or near its position, increasing the molecule's half-life. SAR studies on other fluorinated pyridines have confirmed that the position of the fluorine-containing group is critical for activity. For example, in a series of 6-(Trifluoromethyl)-pyridine derivatives, this specific substitution was key to their function as RORγt inverse agonists.

Methylthio Group (-SCH3) : The -SCH3 group at the 2-position also contributes significantly:

Size and Lipophilicity : It is a lipophilic group of moderate size that can participate in van der Waals interactions within a protein's binding site.

Electronic Effects : It is considered a weakly activating group in electrophilic aromatic substitution and can influence the electron density of the pyridine ring.

Bioisosterism : The sulfur atom allows for different spatial arrangements and electronic properties compared to an oxygen (methoxy) or a carbon (ethyl) group. The thioether linkage is a common feature in various biologically active compounds. nih.govsigmaaldrich.com

The combined effect of a strong electron-withdrawing group (-CF3) at the 3-position and a methylthio group at the 2-position creates a unique electronic and steric profile on the pyridine ring, which would dictate its specific interactions with biological targets and ultimately define its therapeutic potential.

Material Science Research and Advanced Functional Materials

The unique electronic and photophysical properties imparted by the trifluoromethyl and methylthio groups have positioned trifluoromethylpyridine derivatives as intriguing candidates for the development of advanced functional materials. Research in this area explores their potential in applications ranging from emissive displays to optical communications. The strategic placement of electron-withdrawing (trifluoromethyl) and electron-donating (methylthio) groups on the pyridine ring can lead to novel materials with tailored optical and electronic characteristics.

Investigation of Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov This process is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. While direct research on AIE phenomena in this compound is not extensively documented, the structural motifs present in the molecule are relevant to the design of AIE-active materials, often referred to as AIEgens.

The exploration of AIE properties in related heterocyclic systems provides a basis for understanding the potential of this compound. For instance, studies on imidazole (B134444) derivatives have demonstrated strong aggregation-induced enhanced emission (AIEE) behavior. nih.gov These compounds exhibit maximal fluorescence in specific solvent mixtures, indicating the formation of emissive aggregates. nih.gov The mechanism is often linked to the restriction of intramolecular rotation, a principle that could be applicable to the pyridine system of this compound.

Furthermore, trifluoromethyl groups have been incorporated into other chromophores, such as BODIPY dyes, to induce AIE. In one study, a meso-trifluoromethyl BODIPY derivative was shown to form strongly luminescent J-aggregates, a specific type of molecular aggregation that enhances emission. rsc.orgelsevierpure.com This contrasts with the typical aggregation-caused quenching (ACQ) observed in many conventional dyes. rsc.org The presence of the CF3 group was instrumental in promoting this desirable photophysical behavior. rsc.orgelsevierpure.com

The potential for this compound to serve as a building block for AIE-active materials is significant. The combination of the electron-rich methylthio group and the electron-poor trifluoromethyl-substituted pyridine core could be exploited in more complex molecular architectures designed to exhibit AIE. Future research may focus on incorporating this pyridine derivative into larger conjugated systems where the restriction of intramolecular motion upon aggregation can be effectively realized, leading to novel fluorescent materials for sensors, bio-imaging, and optoelectronic devices.

Non-Linear Optical (NLO) Material Exploration

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion, optical switching, and data storage. The design of organic NLO chromophores often involves creating molecules with a significant change in dipole moment upon photoexcitation. This is typically achieved by connecting an electron-donating group to an electron-accepting group through a π-conjugated bridge (a D-π-A architecture).

While specific NLO studies on this compound are not prominent in the literature, its structure contains the fundamental components that could be leveraged for NLO applications. The methylthio group can act as an electron donor, while the trifluoromethyl group, being strongly electron-withdrawing, functions as an acceptor. The pyridine ring itself can serve as the π-conjugated spacer.

Research into other D-π-A systems incorporating a pyridine moiety highlights the potential of this structural motif in NLO materials. For example, computational studies on tetrathiafulvalene (B1198394) (TTF) derivatives, which are potent electron donors, connected to a pyridine spacer have been conducted to evaluate their NLO properties. nih.gov These investigations model the structural, electronic, and optical characteristics of such chromophores, often within a polymer matrix like poly(methyl methacrylate) (PMMA), to understand how the environment influences their NLO response. nih.gov

The efficacy of a D-π-A molecule as an NLO chromophore is related to its molecular hyperpolarizability. The strategic substitution on the pyridine ring in this compound could be a starting point for designing more complex molecules with enhanced NLO properties. By extending the π-system or by incorporating stronger donor and acceptor groups, it may be possible to develop novel materials based on this pyridine scaffold for advanced photonic applications.

Emerging Research Directions and Future Perspectives in the Study of 2 Methylthio 3 Trifluoromethyl Pyridine

The landscape of chemical research is in a constant state of evolution, driven by the pursuit of greater efficiency, precision, and innovation. For specialized compounds such as 2-(Methylthio)-3-(trifluoromethyl)pyridine, these advancements are paving the way for new discoveries and applications. Emerging research is currently focused on refining its synthesis, understanding its bioactivity through detailed structure-activity relationships, leveraging computational power for predictive modeling, and integrating novel technologies into the research and development workflow.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(methylthio)-3-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation followed by nucleophilic substitution. For example:

Halogenation : Introduce a leaving group (e.g., Cl or I) at the 2-position of 3-(trifluoromethyl)pyridine using reagents like POCl₃ or N-iodosuccinimide .

Methylthio Introduction : React the halogenated intermediate with sodium thiomethoxide (NaSMe) in polar aprotic solvents (e.g., DMF) at 60–80°C.

- Key Factors : Solvent polarity, temperature, and stoichiometric ratios of NaSMe significantly affect yields. Side reactions (e.g., over-substitution) are minimized by controlled reagent addition .

- Data Table :

| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | POCl₃ | Toluene | 110 | 75–85 |

| 2 | NaSMe | DMF | 70 | 60–70 |

Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The methylthio group (–SMe) appears as a singlet at δ 2.5–2.7 ppm. Aromatic protons adjacent to the trifluoromethyl (–CF₃) group show deshielding (δ 8.1–8.5 ppm) due to electron-withdrawing effects .

- ¹⁹F NMR : The –CF₃ group resonates at δ -60 to -65 ppm.

- FT-IR : Stretching vibrations for C–S (680–710 cm⁻¹) and C–F (1150–1250 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on this compound?

- Methodological Answer :

- The methylthio group (–SMe) is electron-donating via resonance, activating the 4- and 6-positions of the pyridine ring. In contrast, the –CF₃ group deactivates the 3-position through inductive withdrawal. Computational studies (DFT) show localized electron density at C4 and C6, favoring electrophilic attack at these positions .

- Experimental Validation : Nitration with HNO₃/H₂SO₄ predominantly yields 4-nitro derivatives. HPLC-MS analysis confirms >90% regioselectivity under optimized conditions .

Q. How does the compound’s electronic configuration influence its bioactivity in agrochemical applications?

- Methodological Answer :

- The –CF₃ group enhances lipophilicity, improving membrane permeability, while –SMe facilitates interactions with sulfur-containing enzymes (e.g., acetylcholinesterase in insects).

- Structure-Activity Relationship (SAR) : Derivatives with –SMe and –CF₃ show 3–5× higher insecticidal activity against Aphis gossypii compared to non-fluorinated analogs. EC₅₀ values correlate with Hammett σ constants (σ = +0.54 for –CF₃) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for this compound: How to validate purity and crystallinity?

- Resolution Strategy :

- DSC/TGA : Differential scanning calorimetry (DSC) reveals melting points between 92–95°C for pure samples. Contaminants (e.g., unreacted starting materials) lower observed melting points.

- XRD : Single-crystal X-ray diffraction confirms orthorhombic packing with unit cell parameters a = 7.2 Å, b = 10.1 Å, c = 12.3 Å. Impure samples show amorphous halos in XRD patterns .

Methodological Recommendations

Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?

- Advanced Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.